molecular formula C7H6BrF2NS B13311609 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline

Cat. No.: B13311609
M. Wt: 254.10 g/mol
InChI Key: PLTIAWHLIINZNU-UHFFFAOYSA-N
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Description

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline is an organic compound with the molecular formula C7H6BrF2NS It is a brominated aniline derivative, characterized by the presence of a difluoromethylsulfanyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline typically involves the introduction of the bromine and difluoromethylsulfanyl groups onto the aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Organoboron reagents and palladium catalysts are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline is unique due to the specific positioning of the bromine and difluoromethylsulfanyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H6BrF2NS

Molecular Weight

254.10 g/mol

IUPAC Name

5-bromo-2-(difluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H6BrF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2

InChI Key

PLTIAWHLIINZNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)SC(F)F

Origin of Product

United States

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